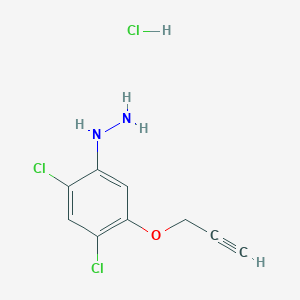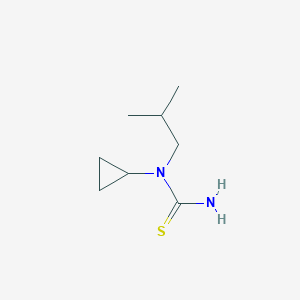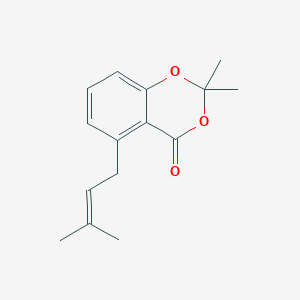
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is a white solid that is not soluble in water . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, particularly herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves several steps. Initially, 2,4-dichloro-5-prop-2-ynoxyphenylamine is reacted with hydrochloric acid to form a salt. This mixture is then cooled to 0°C, and sodium nitrite solution is added dropwise. After maintaining the temperature for an hour, stannous chloride solution is added, and the reaction is allowed to proceed at room temperature for three hours. The resulting mixture is filtered to obtain the hydrazine salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals, especially herbicides.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets. It primarily acts by inhibiting certain enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing it and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Similar in structure but with an isopropoxy group instead of a prop-2-ynoxy group.
(2,4-Dichloro-5-methoxyphenyl)hydrazine: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is unique due to its prop-2-ynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific agrochemicals and pharmaceuticals .
Properties
CAS No. |
201420-42-0 |
|---|---|
Molecular Formula |
C9H9Cl3N2O |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
(2,4-dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8Cl2N2O.ClH/c1-2-3-14-9-5-8(13-12)6(10)4-7(9)11;/h1,4-5,13H,3,12H2;1H |
InChI Key |
MXZFMNNVXKMQDG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)NN)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)


![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)


